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Abstract
4-Methoxy-3-methylphenylacetone, also known as 1-(4-methoxy-3-methylphenyl)propan-2-

one (CAS 16882-23-8), is a substituted aromatic ketone with significant potential as a versatile

building block in medicinal chemistry.[1] While direct biological profiling of this specific

compound is not extensively documented in publicly available literature, its structural motifs—a

substituted phenyl ring and a reactive ketone functionality—are present in a wide array of

biologically active molecules. This guide provides an in-depth exploration of its potential

applications, drawing on structure-activity relationships of analogous compounds. It also

furnishes detailed, field-proven protocols for its synthesis and subsequent derivatization,

empowering researchers to leverage this scaffold in drug discovery programs.

Introduction: The Strategic Value of Substituted
Phenylacetones
Phenylacetones and related aryl ketones are cornerstone intermediates in the synthesis of

pharmaceuticals and other biologically active compounds.[1][2] The substitution pattern on the

aromatic ring is a critical determinant of the final compound's pharmacological profile,

influencing factors such as target binding affinity, selectivity, and ADME (Absorption,

Distribution, Metabolism, and Excretion) properties.
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4-Methoxy-3-methylphenylacetone presents a unique combination of features:

A Methoxy Group: The methoxy substituent is prevalent in many approved drugs. It can act

as a hydrogen bond acceptor, influence metabolic stability, and modulate the electronic

properties of the aromatic ring, which can be crucial for ligand-receptor interactions.[3]

A Methyl Group: This group provides a lipophilic handle that can engage with hydrophobic

pockets in protein targets. Its position adjacent to the methoxy group creates a specific

electronic and steric environment.

A Phenylacetone Core: The ketone functionality is a versatile chemical handle for a multitude

of synthetic transformations, allowing for the construction of more complex molecular

architectures.[4]

These attributes make 4-Methoxy-3-methylphenylacetone an attractive starting material for

generating diverse libraries of compounds for screening against various therapeutic targets.

Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to its effective use in

synthesis.

Property Value Source

CAS Number 16882-23-8 [1]

Molecular Formula C₁₁H₁₄O₂ [1]

Molecular Weight 178.23 g/mol [1]

IUPAC Name
1-(4-methoxy-3-

methylphenyl)propan-2-one
[1]

Appearance
Expected to be a colorless to

pale yellow oil or solid
Inferred

Solubility

Soluble in common organic

solvents (e.g., DCM, EtOAc,

Acetone)

Inferred
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Application Notes: Exploring Therapeutic Potential
The true value of 4-Methoxy-3-methylphenylacetone lies in its role as a precursor to novel

therapeutic agents. By analogy with structurally related acetophenones, propiophenones, and

phenylacetones, we can project its utility in several key therapeutic areas.[5][6]

Development of Novel Antidiabetic Agents
Causality: Substituted propiophenone and acetophenone derivatives have been identified as

potent inhibitors of enzymes like α-glucosidase and Protein Tyrosine Phosphatase 1B (PTP-

1B), both of which are validated targets for type 2 diabetes.[5][7][8] The core phenyl ketone

structure serves as a scaffold to which various functionalities can be appended to optimize

target engagement.

Proposed Application: 4-Methoxy-3-methylphenylacetone can serve as a starting point for

the synthesis of novel α-glucosidase inhibitors. The ketone can be functionalized to introduce

heterocyclic moieties or elongated side chains, which have been shown to enhance inhibitory

activity.[8] The 4-methoxy and 3-methyl groups provide a specific substitution pattern to probe

the binding pocket of the enzyme for improved potency and selectivity.
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4-Methoxy-3-methylphenylacetone Scaffold

Functionalization of Ketone
(e.g., Aldol Condensation, Reductive Amination)

Generation of Diverse Library
(Chalcones, Amines, Heterocycles)

In Vitro Enzyme Inhibition Assay
(e.g., α-glucosidase, PTP-1B)

Identification of 'Hit' Compounds

Structure-Activity Relationship (SAR)
Analysis & Lead Optimization

In Vivo Efficacy Studies
(e.g., db/db mice models)

Preclinical Candidate

Click to download full resolution via product page

Caption: Proposed synthesis of the title compound via Friedel-Crafts acylation.
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Materials:

2-Methylanisole (1.0 eq)

Chloroacetone (1.1 eq)

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

Dichloromethane (DCM), anhydrous

Hydrochloric Acid (1 M HCl)

Saturated Sodium Bicarbonate Solution (NaHCO₃)

Brine (Saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen

or argon)

Procedure:

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic

stir bar, a dropping funnel, and a nitrogen inlet.

Catalyst Suspension: To the flask, add anhydrous DCM and cool the flask to 0 °C using an

ice bath. Carefully add anhydrous AlCl₃ in portions with stirring to form a suspension.

Acylating Agent Addition: In the dropping funnel, prepare a solution of chloroacetone in

anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes,

maintaining the temperature at 0 °C.

Arene Addition: Following the same dropwise addition method, add 2-methylanisole to the

reaction mixture.

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm

to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer
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Chromatography (TLC).

Quenching: Cool the reaction mixture back to 0 °C and quench it by slowly and carefully

pouring it over a mixture of crushed ice and 1 M HCl.

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the

aqueous layer twice with DCM.

Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated

NaHCO₃ solution, and finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by flash column chromatography on silica gel (using a

hexane/ethyl acetate gradient) to yield pure 4-Methoxy-3-methylphenylacetone.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C

NMR, and mass spectrometry. The expected spectra should correspond to the 1-(4-methoxy-3-

methylphenyl)propan-2-one structure.

Protocol 2: Derivatization via Reductive Amination
Principle: Reductive amination is a powerful method to convert ketones into amines, a

functional group central to a vast number of pharmaceuticals. This protocol describes the

reaction of 4-Methoxy-3-methylphenylacetone with a primary amine to form an intermediate

imine, which is then reduced in situ to the corresponding secondary amine.

Materials:

4-Methoxy-3-methylphenylacetone (1.0 eq)

Benzylamine (or other primary amine) (1.1 eq)

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

Dichloroethane (DCE) or Tetrahydrofuran (THF)
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Acetic Acid (catalytic amount)

Saturated Sodium Bicarbonate Solution (NaHCO₃)

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Setup: To a round-bottom flask containing a magnetic stir bar, add 4-Methoxy-3-
methylphenylacetone and the chosen solvent (DCE).

Amine Addition: Add the primary amine (e.g., benzylamine) followed by a catalytic amount of

acetic acid.

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation

of the imine intermediate.

Reduction: Add sodium triacetoxyborohydride in portions to the reaction mixture. Be cautious

as gas evolution may occur.

Reaction: Stir the reaction at room temperature overnight. Monitor for the disappearance of

the starting material by TLC.

Quenching: Carefully quench the reaction by adding saturated NaHCO₃ solution until gas

evolution ceases.

Workup: Extract the mixture three times with ethyl acetate.

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous

MgSO₄, and filter.

Purification: Concentrate the solvent under reduced pressure and purify the resulting amine

derivative by flash column chromatography.

Conclusion and Future Outlook
4-Methoxy-3-methylphenylacetone is a chemical intermediate with considerable, albeit

largely untapped, potential in medicinal chemistry. Its specific substitution pattern offers a
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unique entry point for probing structure-activity relationships in various target classes. The

protocols detailed herein provide a reliable framework for synthesizing this key building block

and for elaborating it into more complex, drug-like molecules. As the demand for novel

chemical entities continues to grow, the strategic application of versatile scaffolds like 4-
Methoxy-3-methylphenylacetone will be paramount for the efficient discovery and

development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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